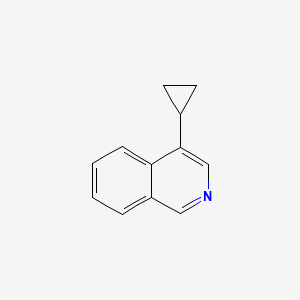

4-Cyclopropylisoquinoline

Description

Contextual Positioning within Nitrogen-Containing Heterocyclic Systems Research

Nitrogen-containing heterocyclic compounds are a cornerstone of organic chemistry, distinguished by their cyclic structures incorporating at least one nitrogen atom within the ring. openmedicinalchemistryjournal.com These systems are of immense significance due to their widespread presence in nature and their diverse applications. openmedicinalchemistryjournal.com They form the fundamental scaffolds of countless natural products, including alkaloids, vitamins, and antibiotics, as well as a vast array of synthetic pharmaceuticals, agrochemicals, and functional materials. openmedicinalchemistryjournal.commdpi.com Statistically, over 85% of all biologically active molecules contain a heterocyclic fragment, with nitrogen-containing systems being the most prominent. mdpi.com

The inclusion of a nitrogen heteroatom imparts specific physicochemical properties, such as basicity and the ability to form hydrogen bonds, which are crucial for biological interactions. fiveable.meamerigoscientific.com The field of heterocyclic chemistry is continually advancing, with ongoing research focused on developing novel synthetic methodologies and exploring the structure-activity relationships of these compounds for various applications, including as potential antiviral and anticancer agents. mdpi.comnih.govrsc.org Within this broad context, 4-Cyclopropylisoquinoline represents a specific example of a functionalized nitrogen-containing heterocycle, combining the well-established isoquinoline (B145761) framework with the unique properties of a cyclopropyl (B3062369) substituent.

Academic Relevance of the Isoquinoline Core Structure in Modern Organic Chemistry

The isoquinoline moiety is a benzopyridine, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring where the nitrogen atom is located at position 2. fiveable.mewikipedia.org This arrangement results in a planar, aromatic system with a unique electron distribution that influences its chemical reactivity. fiveable.meamerigoscientific.com In medicinal chemistry, the isoquinoline core is considered a "privileged scaffold" because its structure is frequently found in molecules with significant biological activity. rsc.orgnih.gov

The isoquinoline framework is the central structural feature in numerous natural alkaloids, such as papaverine (B1678415) and berberine. wikipedia.org Synthetic derivatives have been developed for a wide range of therapeutic purposes, including as anesthetics, antihypertensive agents, and vasodilators. wikipedia.orgnih.gov The academic interest in isoquinolines stems from their proven track record in drug discovery and their versatility as a synthetic platform. amerigoscientific.comrsc.org Chemists continue to explore new methods for synthesizing and functionalizing the isoquinoline ring system, aiming to create novel compounds with tailored pharmacological profiles. rsc.orgnih.gov

Table 1: Physical and Chemical Properties of Isoquinoline

| Property | Value |

| Chemical Formula | C₉H₇N |

| Molar Mass | 129.162 g·mol⁻¹ |

| Appearance | Colorless hygroscopic liquid/platelets |

| Density | 1.099 g/cm³ |

| Melting Point | 26–28 °C (79–82 °F; 299–301 K) |

| Boiling Point | 242 °C (468 °F; 515 K) |

| Acidity (pKa) | 5.14 (for the conjugate acid) |

| Data sourced from references wikipedia.org. |

Specific Research Interest in Cyclopropyl Moiety Integration in Polycyclic Systems

The cyclopropyl group, the smallest possible carbocycle, is far more than a simple saturated ring. rsc.org Its inclusion in a larger molecule, particularly a polycyclic system, is a strategic design choice in modern organic and medicinal chemistry. chemenu.com The significant ring strain of the cyclopropane (B1198618) ring results in unusual bonding, with the C-C bonds exhibiting enhanced pi-character, making it behave in some ways like a double bond. researchgate.net

In drug design, the introduction of a cyclopropyl moiety can have several beneficial effects. It can:

Increase metabolic stability by protecting adjacent positions from enzymatic degradation. chemenu.com

Enhance biological activity and potency. chemenu.com

Fix the conformation of a molecule, locking it into a biologically active shape. chemenu.com

Improve physicochemical properties such as solubility. chemenu.com

Furthermore, the strained ring is a versatile synthetic intermediate. The release of ring strain can drive reactions, allowing for the construction of complex molecular architectures. chemrxiv.orgresearchgate.net The integration of cyclopropane rings into polycyclic natural products and their subsequent total synthesis is an active area of research, demonstrating the utility of this functional group in building stereochemically dense and complex structures. rsc.orgjst.go.jp

Overview of Research Trajectories for this compound and its Derivatives

Research into this compound and its derivatives combines the established biological relevance of the isoquinoline scaffold with the unique modulatory effects of the cyclopropyl group. While this compound itself is primarily a building block, its derivatives have appeared in synthetic and medicinal chemistry research.

One key research trajectory involves using functionalized cyclopropylisoquinolines as intermediates for more complex molecules. For instance, the synthesis of compounds like 4-chloro-3-cyclopropylisoquinoline has been described. datapdf.com The halogen at the 4-position serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, allowing for the straightforward introduction of various other substituents to build a library of diverse isoquinoline derivatives. datapdf.com

Another significant area of investigation is in the development of therapeutic agents. Derivatives incorporating the cyclopropylisoquinoline skeleton have been explored for their potential biological activities. Patent literature discloses complex molecules such as ethyl 7-(4-(tert-butoxycarbonyl)piperazin-1-yl)-8-cyclopropyl-isoquinoline-3-carboxylate , which was synthesized as part of a research program into selective histone deacetylase (HDAC) inhibitors. google.com This indicates a clear research trajectory aimed at leveraging the unique stereoelectronic properties of the this compound core for interaction with specific biological targets. Additionally, related structures like 1,2,3,4-tetrahydro-2-cyclopropyl-isoquinoline hydrochloride have been studied for potential interactions with neurotransmitter receptors and anti-inflammatory properties. ontosight.ai

Table 2: Selected Research on Derivatives of this compound

| Derivative Name | Research Context | Potential Application | Reference(s) |

| 4-chloro-3-cyclopropylisoquinoline | Synthesis of functionalized isoquinolines via CuX₂-mediated cyclization. | Synthetic intermediate for cross-coupling reactions. | datapdf.com |

| Ethyl 7-(4-(tert-butoxycarbonyl)piperazin-1-yl)-8-cyclopropyl-isoquinoline-3-carboxylate | Synthesis of selective HDAC3 inhibitors. | Therapeutic agent development (e.g., oncology). | google.com |

| 1,2,3,4-tetrahydro-2-cyclopropyl-isoquinoline hydrochloride | Investigation of pharmacological properties. | Interaction with neurotransmitter receptors, anti-inflammatory agents. | ontosight.ai |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropylisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-2-4-11-10(3-1)7-13-8-12(11)9-5-6-9/h1-4,7-9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHGAIKBHMVOCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476191 | |

| Record name | Isoquinoline, 4-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485402-69-5 | |

| Record name | Isoquinoline, 4-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Cyclopropylisoquinoline Systems

Reactivity Profiles of the Cyclopropyl (B3062369) Moiety in the Isoquinoline (B145761) Environment

The cyclopropyl group, characterized by its significant ring strain (approximately 27 kcal/mol), serves as a latent functional group. nih.gov Its reactivity is dominated by reactions that lead to the opening of the three-membered ring, thereby relieving this inherent strain. The attachment of this group to the electron-deficient isoquinoline ring system can modulate its reactivity in unique ways compared to cyclopropanes attached to other molecular scaffolds.

Strain-Release Reactivity and Ring-Opening Pathways

The high strain energy of cyclopropanes provides a thermodynamic driving force for ring-opening reactions. nih.gov These transformations can be initiated through various means, including radical, electrophilic, and transition-metal-catalyzed pathways. In the context of 4-cyclopropylisoquinoline, the generation of a reactive intermediate adjacent to the cyclopropyl group, such as a radical or a cation, is a common strategy to induce ring cleavage.

Studies on related systems show that aryl cyclopropanes can be converted into reactive radical cation intermediates via single-electron oxidation, which then undergo ring-opening functionalizations. researchgate.net For instance, oxidative radical ring-opening/cyclization of cyclopropane (B1198618) derivatives has been extensively reviewed, highlighting pathways where a radical adds to an adjacent activating group, forming a cyclopropyl-substituted carbon radical that readily opens. researchgate.net While specific studies on this compound are limited, it is plausible that similar radical-initiated pathways could lead to ring-opened products.

The stability of the cyclopropyl ring in this compound is also influenced by the electronic nature of the isoquinoline core. Cationic cyclopropane-opening reactions can be suppressed if the adjacent reactive intermediate is sufficiently stabilized, which can counterbalance the energetic benefit of strain release. nih.gov The formation of a cation on the isoquinoline ring system, for example, might be stabilized by the aromatic system to an extent that prevents immediate cyclopropane ring cleavage.

Table 1: General Pathways for Cyclopropane Ring-Opening

| Initiation Method | Intermediate | General Outcome |

|---|---|---|

| Radical Addition | Cyclopropylcarbinyl Radical | Ring-opened alkyl radical, leading to further functionalization. researchgate.net |

| Electrophilic Attack | Cyclopropylcarbinyl Cation | Ring-opened homoallyl cation, susceptible to nucleophilic attack. nih.govsynchrotron-soleil.fr |

Peripheral Carbon-Carbon Bond Cleavage in Cyclopropylisoquinoline Derivatives

The cleavage of carbon-carbon bonds is a powerful tool in molecular editing and late-stage functionalization. nih.gov In the cyclopropyl moiety of this compound, there are two types of C-C bonds: the two peripheral bonds and the distal bond. The cleavage of a peripheral C-C bond is a key step in many ring-opening reactions.

This cleavage can be achieved selectively under various conditions. For example, strategies involving transition metal catalysis can enable the selective activation and cleavage of specific C-C bonds within a strained ring. nih.gov In the context of late-stage functionalization, such cleavage allows for the direct modification of the molecular skeleton. nih.gov While specific examples involving this compound are not prevalent in the surveyed literature, the principles of C-C bond activation in strained rings suggest that selective cleavage of the peripheral bonds is a feasible transformation, potentially leading to the introduction of new functional groups at the former site of the cyclopropane ring.

Electrophilic and Nucleophilic Reactions of the this compound Scaffold

The this compound molecule possesses multiple sites susceptible to either electrophilic or nucleophilic attack. The isoquinoline ring system is generally considered electron-deficient, particularly at positions 1 and 3, making it a target for nucleophiles. Conversely, the benzene (B151609) portion of the ring system can undergo electrophilic aromatic substitution, and the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic.

Reactions under Basic Conditions and Methoxide-Induced Transformations

Under basic conditions, such as treatment with sodium methoxide (B1231860), several transformations can be envisioned for this compound. The most acidic protons are typically those on the carbon adjacent to the nitrogen in the imine-like structure, though these are not exceptionally acidic. Strong bases could potentially deprotonate the benzylic positions of the cyclopropyl ring, although this would require harsh conditions.

A more likely reaction involves the isoquinoline nitrogen acting as a base or nucleophile. However, in the presence of a strong nucleophile like methoxide, reactions on the isoquinoline ring itself are possible, especially if an activating group is present. For example, studies on related chloro-substituted isoquinolines show that methoxide can displace the chloride in a nucleophilic aromatic substitution reaction. While this compound lacks such a leaving group, the potential for addition to the C1 position exists, especially under activating conditions. A study on 1-cyclopropylisoquinoline (B13693837) mentioned its synthesis and subsequent reaction involving sodium methoxide, indicating the compatibility of the cyclopropyl-isoquinoline system with basic methanolic conditions. core.ac.uk

Site-Specific Functionalizations and Derivatizations of the Isoquinoline Nitrogen and Aromatic Rings

The functionalization of the this compound scaffold can be directed to specific sites.

Functionalization of the Isoquinoline Nitrogen: The lone pair of electrons on the isoquinoline nitrogen makes it a nucleophilic center. It can be readily alkylated to form quaternary isoquinolinium salts or oxidized to form an N-oxide. These transformations alter the electronic properties of the entire ring system, which can, in turn, influence the reactivity of other positions. The functionalization of nitrogen heterocycles via C-H bond activation, often catalyzed by transition metals like rhodium, provides a powerful method for introducing substituents. nih.gov Such methods could potentially be applied to functionalize the C1 position of this compound.

Electrophilic Aromatic Substitution: The benzene part of the isoquinoline ring can undergo electrophilic aromatic substitution (EAS). The directing effects in isoquinoline are complex. The ring is generally deactivated towards EAS compared to benzene. Substitution typically occurs at the C5 and C8 positions. organicchemistrytutor.comlibretexts.org The cyclopropyl group at C4 is an ortho-, para-director. Therefore, for this compound, electrophilic attack would be expected to be directed primarily to the C5 position, influenced by both the fused pyridine (B92270) ring and the activating cyclopropyl group. Standard EAS reactions like nitration, halogenation, and Friedel-Crafts reactions could potentially be employed. masterorganicchemistry.com

Table 2: Predicted Site-Selectivity for Functionalization of this compound

| Reagent Type | Reaction Type | Predicted Primary Site(s) of Reaction | Rationale |

|---|---|---|---|

| Alkyl Halide (e.g., CH₃I) | N-Alkylation | Isoquinoline Nitrogen | Nucleophilic nitrogen lone pair. nih.gov |

| Peroxy Acid (e.g., m-CPBA) | N-Oxidation | Isoquinoline Nitrogen | Nucleophilic nitrogen lone pair. |

| HNO₃/H₂SO₄ | Electrophilic Nitration | C5 | Directing effect of the fused ring and the C4-cyclopropyl group. organicchemistrytutor.comlibretexts.org |

| Br₂/FeBr₃ | Electrophilic Bromination | C5 | Directing effect of the fused ring and the C4-cyclopropyl group. masterorganicchemistry.com |

Reaction Mechanism Elucidation for this compound Transformations

Understanding the reaction mechanisms underlying the transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic routes. A key example can be found in the synthesis of this compound itself. One reported method involves the silver triflate-catalyzed reaction of a 2-alkynylbenzaldoxime with a cyclopropyl-containing reagent. thieme-connect.com

A plausible mechanism for such a transformation, based on related literature, would likely involve the following key steps:

Coordination: The silver(I) cation, a soft Lewis acid, coordinates to the alkyne moiety of the 2-alkynylbenzaldoxime, activating it towards nucleophilic attack.

Intramolecular Cyclization: The nitrogen atom of the oxime attacks the activated alkyne in an intramolecular fashion. This 6-endo-dig cyclization forms a six-membered ring, leading to a vinyl-silver species or a related cationic intermediate.

Rearrangement/Aromatization: The intermediate undergoes a rearrangement and subsequent dehydration (loss of the oxime's OH group, facilitated by the acidic conditions) to achieve the aromatic isoquinoline core.

Protonolysis/Demetalation: The final step would involve the cleavage of the carbon-silver bond to afford the neutral this compound product and regenerate the catalyst.

This proposed mechanism highlights how the interplay of Lewis acid catalysis and intramolecular reactivity can be harnessed to construct the complex this compound scaffold. Elucidating such mechanisms relies on a combination of experimental evidence (e.g., kinetic analysis, intermediate trapping) and computational studies. nih.gov

Kinetic and Thermodynamic Considerations in Reaction Pathways

The outcome of chemical reactions involving this compound systems can be highly dependent on the reaction conditions, which govern whether the process is under kinetic or thermodynamic control. Kinetic control favors the product that is formed fastest (i.e., via the lowest activation energy barrier), whereas thermodynamic control yields the most stable product. pressbooks.publibretexts.org This principle is often manipulated by adjusting the reaction temperature; lower temperatures with irreversible conditions typically favor the kinetic product, while higher temperatures allow for reversibility and the eventual formation of the more stable thermodynamic product. pressbooks.publibretexts.org

In the context of isoquinoline synthesis and functionalization, these concepts are critical. For instance, in Diels-Alder reactions used to construct precursors to the isoquinoline skeleton, the endo product is generally the kinetic product, formed more rapidly due to favorable secondary orbital interactions in the transition state. rsc.org However, at elevated temperatures, the reaction can become reversible, leading to the formation of the more sterically favored and thermodynamically stable exo product. rsc.org

In another study involving a palladium-catalyzed synthesis of axially chiral isoquinolines, kinetic analysis demonstrated the rapid formation of a 2-(tert-butyl)isoquinolin-2-ium intermediate, which peaked in concentration after approximately four hours before being consumed to form the final product. acs.org This highlights how kinetic monitoring can elucidate the lifecycle of transient species in a reaction pathway.

The interplay between kinetic and thermodynamic factors is summarized in the table below for representative reaction types relevant to isoquinoline chemistry.

| Reaction Type | Conditions | Predominant Product | Control Type | Rationale |

| Diels-Alder Cycloaddition | Low Temperature (e.g., RT) | endo-Adduct | Kinetic | The transition state leading to the endo product is stabilized by secondary orbital interactions, lowering its energy and increasing the rate of formation. rsc.org |

| Diels-Alder Cycloaddition | High Temperature (e.g., 140-200 °C) | exo-Adduct | Thermodynamic | At higher temperatures, the reaction becomes reversible, allowing the system to reach equilibrium and favor the sterically less hindered and more stable exo product. rsc.org |

| Radical Cyclization | Varies (often irreversible) | 6-endo Cyclization Product | Kinetic | Theoretical calculations show that the activation barrier for 6-endo cyclization is significantly lower than for the alternative 5-exo pathway. ucla.edu |

| Electrophilic Addition to Conjugated Dienes | Low Temperature (e.g., 0 °C) | 1,2-Adduct | Kinetic | The initial carbocation is formed at C2, and the subsequent rapid attack by the nucleophile at C1 is faster. pressbooks.publibretexts.org |

| Electrophilic Addition to Conjugated Dienes | High Temperature (e.g., 40 °C) | 1,4-Adduct | Thermodynamic | Reversibility allows for the formation of the more stable product, which has a more highly substituted (and thus more stable) double bond. pressbooks.publibretexts.org |

This table illustrates general principles of kinetic and thermodynamic control in reactions relevant to the synthesis and functionalization of systems like this compound.

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in dissecting these reaction pathways by calculating the energies of intermediates and transition states, thereby predicting whether a reaction will be under kinetic or thermodynamic control. ucla.eduescholarship.org

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient reactive intermediates. researchgate.net For this compound systems, key intermediates arise from both the functionalization of the isoquinoline core and the reactions of the cyclopropyl ring.

Intermediates in Isoquinoline C4-Functionalization:

A common strategy for functionalizing the C4 position involves the initial formation of a dearomatized 1,2-dihydroisoquinoline (B1215523) intermediate. rsc.orgnih.govacs.org This species behaves as an electron-rich enamine, activating the C4 position for reaction with electrophiles. rsc.org

A notable example is the Boc₂O-mediated dearomatization, which generates a well-defined intermediate, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI). acs.org This intermediate is stable enough to be observed and is sufficiently nucleophilic to react with halogenating agents at the C4 position, after which acid-promoted rearomatization yields the 4-halo-isoquinoline. acs.org In other cases, while the 1,2-dihydroisoquinoline intermediate is not directly observed by NMR, its existence is strongly implied by the reaction outcome; for instance, the reaction fails for C1-substituted isoquinolines, which cannot form the necessary dihydro-intermediate due to steric hindrance. nih.govacs.org

In metal-catalyzed reactions, organometallic intermediates have been successfully isolated. During a ruthenaelectro-catalyzed three-component synthesis of isoquinolines, a seven-membered ruthenacycle was isolated and unambiguously characterized by X-ray diffraction, providing direct evidence for its role in the catalytic cycle. nih.gov Similarly, kinetic studies and capture experiments have identified isoquinolinium salts as key intermediates in certain palladium-catalyzed transformations. acs.org

Intermediates in Cyclopropyl Ring Reactions:

The strained cyclopropane ring can be opened through various mechanisms, often involving donor-acceptor cyclopropanes where the ring is polarized by adjacent functional groups. rsc.orgrsc.org

Radical Intermediates: In oxidative processes, a radical can add to a site adjacent to the cyclopropyl ring, forming a cyclopropyl-substituted carbon radical. This intermediate readily undergoes homolytic cleavage of the strained three-membered ring to generate a more stable, open-chain alkyl radical, which can then proceed to the final product. nih.gov

Zwitterionic Intermediates: Nucleophilic attack on an activated cyclopropane can lead to ring-opening via zwitterionic intermediates. For example, the phosphine-catalyzed ring-opening of a cyclopropyl ketone is proposed to proceed through nucleophilic attack by the phosphine, generating a zwitterionic intermediate that undergoes further intramolecular rearrangement. rsc.org

The following table summarizes key intermediates in the chemistry of these systems.

| Intermediate Type | Reaction Class | Method of Identification/Evidence | Reference(s) |

| 1,2-Dihydroisoquinoline | C4-Alkylation/Halogenation | Isolated and characterized (as BBDI); Inferred from substrate scope. | nih.govacs.orgacs.org |

| Ruthenacycle (Seven-membered) | Ruthenium-catalyzed Isoquinoline Synthesis | Isolated and characterized by X-ray diffraction. | nih.gov |

| Isoquinolinium Salt | Palladium-catalyzed Isoquinoline Synthesis | Captured and identified during kinetic studies. | acs.org |

| Cyclopropyl-substituted Carbon Radical | Oxidative Ring-Opening | Proposed based on mechanistic studies of radical cyclizations. | nih.gov |

| Zwitterionic Species | Nucleophile-catalyzed Ring-Opening | Proposed based on DFT computational studies. | rsc.org |

Theoretical and Computational Studies of 4 Cyclopropylisoquinoline

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical methods are essential for elucidating the fundamental electronic properties and bonding nature of a molecule. These calculations provide a detailed picture of the electron distribution and orbital interactions that govern the molecule's stability, reactivity, and spectroscopic features.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.org It is widely applied to calculate a variety of molecular properties with a good balance between accuracy and computational cost. imist.ma For 4-Cyclopropylisoquinoline, DFT calculations would be employed to determine its optimized molecular geometry, vibrational frequencies, and other key electronic descriptors.

The process begins with the optimization of the molecule's geometry to find its most stable, lowest-energy structure. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. From this optimized structure, important parameters can be extracted. DFT calculations on related quinoline (B57606) and isoquinoline (B145761) derivatives have successfully predicted their structural and electronic properties, providing a reliable framework for the study of this compound. imist.madntb.gov.ua

| Thermodynamic Properties | Includes enthalpy, entropy, and Gibbs free energy, which are calculated based on the vibrational analysis. | Crucial for predicting the spontaneity of reactions and understanding the molecule's stability at different temperatures. |

The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) theory are two critical concepts derived from quantum chemical calculations that help in understanding and predicting a molecule's reactivity.

The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. Current time information in Edmonton, CA.japsonline.com It is invaluable for identifying the electron-rich and electron-deficient regions. imist.ma For this compound, the MEP surface would highlight the nitrogen atom of the isoquinoline ring as a region of negative potential (nucleophilic), making it a likely site for electrophilic attack or hydrogen bonding. Conversely, regions with positive potential would indicate electrophilic sites.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. plos.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. tandfonline.com

Table 2: Frontier Molecular Orbital Parameters for Reactivity Analysis

| Parameter | Definition | Significance in Predicting Reactivity |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher nucleophilicity. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy indicates a greater tendency to accept electrons, suggesting higher electrophilicity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). | A smaller energy gap suggests the molecule is more easily excitable and generally more reactive. |

Conformational Analysis and Molecular Dynamics Simulations of this compound

While quantum chemical calculations describe the static properties of a molecule, its dynamic behavior and conformational flexibility are also crucial for its function, particularly in biological systems.

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that result from rotation around single bonds. rsc.org For this compound, the key rotational freedom is around the single bond connecting the cyclopropyl (B3062369) group to the isoquinoline ring. By systematically rotating this bond and calculating the energy at each step, a potential energy landscape can be generated. researchgate.netmdpi.com This landscape reveals the energy minima, which correspond to the most stable conformers, and the energy barriers that separate them. Understanding the preferred conformation is vital as the three-dimensional shape of a molecule dictates how it can interact with other molecules, such as biological receptors.

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the motion of atoms in a molecule over time. japsonline.comnih.gov An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between all atoms using a classical force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period typically ranging from nanoseconds to microseconds.

In Silico Approaches to Structure-Activity Relationship (SAR) Elucidation

In silico methods are instrumental in modern drug discovery for predicting the biological activity of compounds and understanding their Structure-Activity Relationships (SAR). For this compound, these approaches can guide the design of new derivatives with improved potency or selectivity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. japsonline.com A QSAR study on a series of 4-substituted isoquinoline derivatives would involve calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Multiple linear regression, partial least squares, or machine learning algorithms are then used to build a mathematical model that correlates these descriptors with the observed biological activity (e.g., inhibitory concentration, IC50). imist.maplos.org The resulting QSAR model can be used to predict the activity of new, unsynthesized derivatives and to identify which structural features are most important for activity. For instance, such a model could reveal whether bulky or electron-withdrawing substituents at the 4-position of the isoquinoline ring enhance or diminish its activity against a specific biological target. Studies on other isoquinoline series have successfully used QSAR to guide the optimization of lead compounds. japsonline.complos.org

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For scaffolds related to this compound, such as other isoquinoline and quinoline derivatives, QSAR models are instrumental in predicting biological activity and guiding the design of new, more potent molecules. japsonline.comnih.gov

The development of a robust QSAR model involves several key steps. First, a dataset of molecules with known biological activities is compiled. researchgate.net Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. nih.gov These descriptors can be categorized into various types, including steric, electrostatic, hydrophobic, and hydrogen bond properties. nih.gov For instance, in a study on pyrimido-isoquinolin-quinone derivatives, the best CoMSIA (Comparative Molecular Similarity Indices Analysis) model incorporated steric (26.9%), electrostatic (50.4%), and hydrogen bond acceptor (22.7%) fields to explain the structure-activity relationship. nih.gov Another approach for isoquinoline derivatives utilized Molecular Representation of Structure-Property Relationships (MoRSE) descriptors, which encode the 3D structure of the molecule based on graph theory. japsonline.com

Once descriptors are calculated, statistical methods are used to build the model and select the most relevant variables. japsonline.comnih.gov The predictive power and robustness of the resulting model are then rigorously evaluated through internal and external validation techniques. japsonline.com A common validation method is the leave-one-out cross-validation, which yields a q² value; a high q² (e.g., > 0.5) indicates good predictive ability. nih.gov The model's correlation coefficient (r²) measures how well it fits the data. nih.gov Furthermore, Y-randomization tests are performed to ensure the model is not the result of a chance correlation. nih.gov In this test, biological activity data is randomly shuffled, and new models are built; a robust model should show low or negative q² values for the scrambled data. nih.gov

| Model Type | Statistical Parameter | Value | Significance |

|---|---|---|---|

| CoMFA | q² (Cross-validated r²) | 0.660 | Indicates good internal predictive ability. |

| r² (Non-cross-validated r²) | 0.938 | Shows a strong correlation between predicted and actual activity for the training set. | |

| CoMSIA | q² (Cross-validated r²) | 0.596 | Indicates good internal predictive ability. |

| r² (Non-cross-validated r²) | 0.895 | Shows a strong correlation for the training set. | |

| Y-Randomization | Average q² (CoMFA) | -0.193 | Low/negative values confirm the model is not due to chance correlation. |

| Average q² (CoMSIA) | -0.161 |

Table 1. Statistical validation parameters for 3D-QSAR models developed for a series of pyrimido-isoquinolin-quinone derivatives, demonstrating the robustness and predictive power of the models. nih.gov

Computational Prediction of Binding Modes via Ligand-Protein Docking

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely employed to forecast the binding mode and affinity of small molecules like this compound derivatives within the active site of a target protein. nih.govsemanticscholar.org This technique is fundamental for understanding the molecular basis of a ligand's activity and for structure-based drug design. nih.gov

The docking process begins with the three-dimensional structures of the ligand (the small molecule) and the receptor (the protein). The protein structure is often obtained from crystallographic data from the Protein Data Bank (PDB). nih.gov Both the ligand and protein structures are prepared for docking by adding hydrogen atoms, assigning charges, and removing water molecules. amazonaws.com The active site, or the region on the protein where the ligand is expected to bind, is then defined, often by creating a grid box around a known co-crystallized ligand. nih.gov

Using software such as AutoDock Vina or Glide, the ligand's conformational flexibility is explored within the defined active site. nih.govamazonaws.com The software then scores the different poses (orientations and conformations) of the ligand based on a scoring function that estimates the binding affinity, typically expressed in kcal/mol. nih.gov Lower binding energy scores generally indicate a more favorable binding interaction. amazonaws.com The results are analyzed to identify the most likely binding mode, focusing on key interactions like hydrogen bonds and hydrophobic contacts with specific amino acid residues in the protein's active site. semanticscholar.org For example, in a study of quinoline derivatives targeting the HIV reverse transcriptase binding site, the compound with the highest negative docking score was identified as the most potent. nih.gov

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Quinoline Derivative 4 | HIV Reverse Transcriptase (PDB: 4I2P) | -10.675 | Not Specified |

| Rilpivirine (Standard) | HIV Reverse Transcriptase (PDB: 4I2P) | -9.85 | Not Specified |

| Elvitegravir (Standard) | HIV Reverse Transcriptase (PDB: 4I2P) | -7.54 | Not Specified |

| Thiopyrano[2,3-b]quinoline | CB1a (PDB: 2IGR) | -5.3 to -6.1 | ILE-8, LYS-7, VAL-14, TRP-12 |

Table 2. Example of molecular docking results for quinoline derivatives, showing binding affinity scores against their respective protein targets. Lower scores indicate stronger predicted binding. semanticscholar.orgnih.gov

Computational Modeling of Reactivity and Mechanistic Pathways

Computational modeling is a crucial tool for elucidating the complex reaction mechanisms involved in the synthesis of heterocyclic scaffolds like isoquinoline. nih.govorganic-chemistry.org Methods such as the Bischler-Napieralski and Pictet-Spengler reactions are common routes to synthesize the isoquinoline core. pharmaguideline.comwikipedia.orgresearchgate.net These reactions involve multiple steps, including the formation of key intermediates and cyclization events, which can be investigated using quantum chemical calculations. pharmaguideline.comquimicaorganica.org

For instance, computational studies can model multicomponent reactions that lead to isoquinoline derivatives. nih.gov One such pathway involves the reaction of isatin (B1672199) with tetrahydroisoquinoline to form an azomethine ylide intermediate. nih.gov This highly reactive 1,3-dipole can then undergo a [3+2] cycloaddition with a suitable dipolarophile to construct more complex, fused pyrrolo[2,1-a]isoquinoline (B1256269) systems. researchgate.netnih.gov Theoretical models can map the entire reaction pathway, identifying intermediates and transition states, thereby providing a detailed understanding of the reaction's feasibility and selectivity. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, chemists can construct a comprehensive energy profile for the proposed mechanism. This allows for the rationalization of experimentally observed outcomes and can guide the optimization of reaction conditions to improve yields or control stereoselectivity. nih.govyoutube.com

Transition State Characterization and Reaction Barrier Calculations

A central aspect of modeling reaction mechanisms is the characterization of transition states (TS) and the calculation of reaction energy barriers. The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the rate of the reaction. nih.gov Density Functional Theory (DFT) is a widely used quantum mechanical method for locating transition states and calculating their energies. nih.gov

For a molecule like this compound, computational studies could investigate the reactions involved in its synthesis, such as the cyclopropanation of a suitable precursor or subsequent reactions involving the cyclopropyl ring. Mechanistic studies of Simmons-Smith cyclopropanation, for example, postulate a "butterfly-shaped" transition state that proceeds in a concerted fashion. nih.gov DFT calculations can be used to optimize the geometry of this TS and compute the activation energy (ΔG‡), which is the Gibbs free energy difference between the reactants and the transition state. nih.gov

Similarly, the reactivity of the cyclopropyl group itself, such as its ring-opening, can be modeled. Calculations can compare the energy barriers for different possible ring-opening pathways, helping to understand and predict regioselectivity. researchgate.net For example, a study on the ring-opening of cyclopropyldiol derivatives calculated the energy difference between two possible transition states (TSA and TSB) to be 4.9 kcal/mol, explaining the observed product distribution. researchgate.net These calculations provide quantitative insights that are critical for understanding reaction kinetics and selectivity. nih.govresearchgate.net

| Reaction / Pathway | Method | Calculated Gibbs Free Energy Barrier (ΔG‡) | Significance of Finding |

|---|---|---|---|

| B(C₆F₅)₃-catalyzed cyclopropanation (N₂ removal) | DFT | 14.6 kcal/mol | Identified as the rate-limiting step in the most favorable pathway. |

| Uncatalyzed cyclopropanation (N₂ removal) | DFT | 28.3 kcal/mol | High energy barrier indicates the uncatalyzed reaction is not feasible. |

| Cyclopropane (B1198618) ring-opening (TSA vs. TSB) | DFT | ΔΔG‡ = 4.9 kcal/mol | The energy difference between competing transition states explains the high regioselectivity of the reaction. |

Table 3. Representative reaction barrier calculations from DFT studies on cyclopropanation and cyclopropane ring-opening reactions, illustrating how computational methods quantify reaction feasibility and selectivity. nih.govresearchgate.net

Virtual Screening and Computational Design for Scaffold Exploration

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This approach significantly reduces the time and resources required for identifying promising lead compounds compared to high-throughput experimental screening. nih.gov For a core structure like isoquinoline, virtual screening can be used to explore vast chemical space by evaluating thousands or millions of derivatives against a specific biological target. nih.govmdpi.com

A related and powerful strategy in medicinal chemistry is "scaffold hopping," which aims to identify molecules with different core structures (scaffolds) that retain similar biological activity. nih.govuniroma1.it This is particularly useful for discovering novel intellectual property, improving pharmacokinetic properties, or moving away from a scaffold with known liabilities. researchgate.net Computational methods are essential for modern scaffold hopping. bohrium.com Starting with a known active compound containing an isoquinoline core, computational tools can search libraries for compounds that present a similar three-dimensional arrangement of key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) but are built on a different chemical framework. nih.gov For instance, a scaffold-hopping approach was used to replace a pyrrole (B145914) ring in a pyrrolo[1,2-a]quinoxaline (B1220188) core with other azoles, leading to the design of new inhibitors. nih.gov This process often combines ligand-based methods (pharmacophore modeling) with structure-based methods (docking) to predict the viability of new scaffolds. nih.govresearchgate.net

| Initial Scaffold | Target | Computational Approach | Resulting Scaffold(s) | Objective |

|---|---|---|---|---|

| Pyrrolo[1,2-a]quinoxaline | PTP1B | Docking, Molecular Dynamics, MM-ISMSA | Azolo[1,2-a]quinoxaline | To discover novel inhibitors by replacing the pyrrole ring. |

| Agomelatine | Antidepressant Targets | In silico screening, Knowledge analysis | 3,4-Dihydroisoquinoline | To design novel antidepressant agents with a different core. |

Table 4. Examples of computational scaffold hopping strategies, where a known active core structure is replaced to discover new classes of active compounds. nih.govresearchgate.net

Based on a comprehensive search of available scientific literature, there is a significant lack of specific research data for the compound “this compound” within the advanced medicinal chemistry context requested. While the isoquinoline core is a well-established privileged structure in drug discovery, and extensive research exists for various isoquinoline and quinoline analogues, information detailing the specific role, structure-activity relationships, biological targets, and design principles of the 4-cyclopropyl substituted variant is not present in the public domain.

Methodologies for scaffold hopping, bioisosteric replacement, SAR investigations, and target identification are general strategies in medicinal chemistry, but their direct application and published outcomes concerning this compound could not be found. Consequently, the creation of a detailed, data-driven article as per the provided outline is not feasible without foundational research on this specific compound.

Therefore, this article cannot be generated as the required detailed research findings and data tables for this compound are not available in the cited sources or the broader scientific literature.

Despite a comprehensive search of scientific literature and patent databases, there is a notable absence of specific research findings on the chemical compound This compound within the frameworks of structure-based drug design and fragment-based drug discovery as outlined in the requested article structure.

Publicly available research does not provide detailed examples, binding data, or lead optimization studies directly involving this compound for the specified subsections:

Role of 4 Cyclopropylisoquinoline in Advanced Medicinal Chemistry Research Scaffolds

Design Principles for 4-Cyclopropylisoquinoline-Based Compounds

Fragment-Based Drug Discovery and Lead Optimization Strategies:Similarly, in the context of fragment-based drug discovery, while isoquinoline (B145761) is recognized as a valuable fragment for screening and lead generation, there is no specific mention of this compound being used as a starting fragment or being the subject of lead optimization studies. Consequently, data on its binding affinity, ligand efficiency, or structure-activity relationships (SAR) in a fragment-based approach could not be retrieved.

Due to the lack of specific scientific data on this compound in the requested contexts, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and includes the required data tables. The available information focuses on the general utility of the isoquinoline scaffold rather than the specific 4-cyclopropyl derivative.

Compound Names Mentioned:

Applications of 4 Cyclopropylisoquinoline As a Synthetic Intermediate and Building Block

Role as a Key Intermediate in Complex Natural Product Synthesis

There is no available scientific literature that documents the use of 4-Cyclopropylisoquinoline as a key intermediate in the total synthesis of complex natural products.

No studies have been found that describe the use of this compound for the construction of fused heterocyclic systems.

Research on the application of this compound in stereoselective synthesis leading to architecturally challenging molecules has not been reported in the available literature.

Precursor for Advanced Functional Materials and Nanostructures

There is no information available in the scientific literature regarding the use of this compound as a precursor for advanced functional materials or nanostructures.

No published data exists on the incorporation of this compound into organic electronic materials such as dyes or semiconductors.

The role of this compound in supramolecular assembly or the formation of self-assembled systems has not been described in any available research.

Future Research Directions and Emerging Trends for 4 Cyclopropylisoquinoline

Development of Novel and Efficient Synthetic Routes for Analogues

The exploration of 4-cyclopropylisoquinoline's potential is intrinsically linked to the ability to synthesize a diverse range of analogues. Future research will focus on the development of novel and efficient synthetic methodologies to access these compounds. While traditional methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, provide a foundation, modern synthetic chemistry offers a plethora of new tools. ukzn.ac.za

Key areas of development will likely include:

Transition-Metal Catalysis: The use of transition metals like palladium, copper, and rhodium has revolutionized the synthesis of heterocyclic compounds. Future work will likely involve the development of novel cross-coupling reactions to introduce the cyclopropyl (B3062369) group at the 4-position of the isoquinoline core with high efficiency and regioselectivity.

C-H Activation: Direct C-H activation strategies are becoming increasingly powerful tools in organic synthesis, offering more atom-economical and environmentally friendly routes to complex molecules. Research into the direct C-H cyclopropylation of isoquinoline precursors would represent a significant advancement.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful method for the formation of C-C bonds. The development of photoredox-catalyzed methods for the synthesis of this compound analogues could provide access to novel chemical space under green reaction conditions.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Transition-Metal Catalysis | High efficiency, regioselectivity, and functional group tolerance. | Catalyst cost and removal, optimization of reaction conditions. |

| C-H Activation | Atom economy, reduced waste, and simplified starting materials. | Regioselectivity control, functional group compatibility. |

| Photoredox Catalysis | Mild reaction conditions, use of visible light, and green chemistry. | Substrate scope, quantum yield optimization. |

Integration of Artificial Intelligence and Machine Learning in Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery and chemical synthesis. For this compound, these technologies can be applied in several key areas:

De Novo Design: Generative AI models can be trained on large datasets of known bioactive molecules to design novel this compound analogues with desired pharmacological properties. neurosciencenews.comresearchgate.net These models can explore vast chemical spaces to identify compounds with optimized potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Synthesis Planning: ML algorithms can assist in the development of synthetic routes for novel this compound analogues. researchgate.netmit.eduucla.edursc.orgaip.org By analyzing vast reaction databases, these tools can predict the most efficient and cost-effective synthetic pathways, saving significant time and resources in the laboratory.

Property Prediction: AI and ML models can be used to predict the physicochemical and biological properties of virtual this compound libraries, allowing for the prioritization of compounds for synthesis and testing. nih.gov

| AI/ML Application | Potential Impact on this compound Research |

| De Novo Design | Rapid identification of novel analogues with optimized properties. |

| Synthesis Planning | Acceleration of the synthesis of new compounds. |

| Property Prediction | Prioritization of high-potential candidates for experimental validation. |

Exploration of Underexplored Biological Targets at the Molecular and Cellular Level

The isoquinoline scaffold is present in a wide range of natural products and synthetic compounds with diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. nih.govresearchgate.netmdpi.com A key future direction for this compound research will be the systematic exploration of its potential biological targets.

This will involve:

Phenotypic Screening: High-content screening of this compound analogues in various disease-relevant cellular models can identify novel biological activities.

Target Identification and Validation: Once a promising phenotype is observed, chemoproteomics and other target identification methods can be used to pinpoint the specific molecular targets of active compounds.

Mechanism of Action Studies: Detailed biochemical and cellular assays will be necessary to elucidate the precise mechanism by which this compound analogues exert their biological effects.

Given the prevalence of the isoquinoline scaffold in kinase inhibitors, a particular focus on the kinome is warranted. The unique conformational constraints imposed by the cyclopropyl group could lead to novel selectivities against specific kinases implicated in diseases such as cancer and inflammation.

Advanced Spectroscopic and Structural Characterization Methodologies

A thorough understanding of the three-dimensional structure of this compound and its analogues is crucial for structure-activity relationship (SAR) studies and rational drug design. Future research will employ a suite of advanced spectroscopic and structural characterization techniques:

X-ray Crystallography: Single-crystal X-ray diffraction will provide precise atomic-level information on the conformation of this compound derivatives and their interactions with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, will be essential for elucidating the structure and stereochemistry of new analogues in solution.

Computational Modeling: Density functional theory (DFT) and other computational methods can be used to predict and rationalize the spectroscopic properties and conformational preferences of these molecules. researchgate.net

| Characterization Technique | Information Gained |

| X-ray Crystallography | Precise 3D structure, intermolecular interactions. |

| NMR Spectroscopy | Connectivity, stereochemistry, and solution-state conformation. |

| Computational Modeling | Predicted spectroscopic data, conformational analysis. |

Synergistic Approaches Combining Synthetic, Computational, and Biological Research

The future of drug discovery lies in the seamless integration of multiple disciplines. For this compound, a synergistic approach that combines synthetic chemistry, computational modeling, and biological evaluation will be paramount. nih.govplos.orglehigh.edu

This integrated workflow will involve:

Computational Design: AI and molecular modeling will be used to design virtual libraries of this compound analogues with predicted activity against specific biological targets. nih.gov

Synthetic Execution: Efficient synthetic routes will be developed to create the prioritized compounds.

Biological Evaluation: The synthesized compounds will be tested in relevant biochemical and cellular assays to determine their activity and mechanism of action.

Iterative Optimization: The experimental data will be fed back into the computational models to refine the design of the next generation of analogues, creating a closed-loop discovery engine.

This synergistic approach has the potential to significantly accelerate the discovery of novel drug candidates based on the this compound scaffold.

High-Throughput Screening and Combinatorial Library Synthesis for Scaffold Diversification

To fully explore the chemical space around the this compound core, high-throughput screening (HTS) and combinatorial chemistry will be indispensable tools.

Future efforts will focus on:

Combinatorial Library Synthesis: The development of robust and versatile synthetic routes amenable to parallel synthesis will allow for the rapid generation of large libraries of this compound analogues with diverse substitution patterns.

High-Throughput Screening: These libraries will be screened against a wide range of biological targets using automated HTS platforms to identify hit compounds with desired activities.

Fragment-Based Drug Discovery (FBDD): Smaller, fragment-like analogues of this compound could be screened for weak binding to biological targets, with subsequent optimization to generate potent leads.

The combination of combinatorial synthesis and HTS will enable a comprehensive exploration of the structure-activity relationships for this promising scaffold, paving the way for the discovery of novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-cyclopropylisoquinoline, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Begin with cyclopropane ring formation via [2+1] cycloaddition or transition-metal-catalyzed cross-coupling reactions, followed by isoquinoline core assembly using Bischler-Napieralski or Pomeranz-Fritsch protocols. Optimize parameters like temperature (e.g., 80–120°C for cyclopropanation ), solvent polarity (e.g., dichloromethane vs. DMF for ring closure ), and catalyst loading (e.g., 5–10 mol% Pd for coupling reactions ). Monitor progress with TLC and HPLC, prioritizing yields >80% for scalability.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Use ¹H/¹³C NMR to confirm cyclopropane protons (δ 0.8–1.5 ppm) and isoquinoline aromaticity (δ 7.5–8.5 ppm). HRMS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 184.1121 for C₁₂H₁₁N). IR spectroscopy identifies C-N stretches (~1600 cm⁻¹) and cyclopropane C-H bends (~700 cm⁻¹) . Cross-reference with literature data to resolve ambiguities, such as overlapping signals in crowded spectral regions .

Q. How can researchers ensure reproducibility in synthesizing and purifying this compound derivatives?

- Methodological Answer : Document all experimental variables (e.g., solvent grade, drying time for intermediates). Use standardized purification methods (e.g., column chromatography with silica gel 60, 40–63 µm particle size ). Validate purity via melting point analysis and HPLC (>95% purity threshold ). Share detailed protocols in supplementary materials to enable replication .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Conduct meta-analyses of existing studies to identify confounding variables (e.g., cell line variability, assay conditions). Replicate experiments under controlled conditions (e.g., fixed IC₅₀ protocols ). Use statistical tools (ANOVA, t-tests) to assess significance of discrepancies. For example, if analog A shows IC₅₀ = 10 µM in Study X but 50 µM in Study Y, evaluate differences in incubation time or solvent (DMSO % ).

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of this compound-based inhibitors?

- Methodological Answer : Perform density functional theory (DFT) to model cyclopropane ring strain and electronic effects on isoquinoline reactivity. Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities toward targets (e.g., kinase domains). Validate predictions with SAR studies, prioritizing derivatives with ΔG < -8 kcal/mol . Cross-validate computational results with experimental IC₅₀ values to refine models.

Q. What are the key challenges in analyzing stereochemical outcomes of this compound derivatives, and how can they be addressed?

- Methodological Answer : Cyclopropane’s rigid geometry often leads to diastereomer formation. Use chiral HPLC (Chiralpak IA/IB columns) or X-ray crystallography to resolve enantiomers. For ambiguous NOESY data, employ VCD (vibrational circular dichroism) to assign absolute configurations. Report both R/S descriptors and Cahn-Ingold-Prelog priorities in publications .

Q. How should researchers approach conflicting mechanistic proposals for this compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Design isotopic labeling experiments (e.g., ¹³C-labeled cyclopropane) to track bond cleavage sites. Use kinetic studies (Eyring plots) to differentiate between radical vs. polar mechanisms. Compare turnover frequencies (TOF) under varying Pd catalyst states (0 vs. +2 oxidation ). Publish raw kinetic data in open-access repositories to facilitate peer validation .

Data Presentation and Ethical Considerations

Q. What are the best practices for presenting complex spectroscopic and computational data in publications?

- Methodological Answer : Summarize critical data in tables (e.g., NMR shifts, docking scores) and retain raw datasets in supplementary files. For figures, use color-coded structures (avoid overcrowding with >3 compounds per graphic ). Adhere to journal guidelines (e.g., ACS Style for compound numbering ). Disclose all software parameters (e.g., Gaussian 16 B3LYP/6-31G* level ).

Q. How can researchers ethically address reproducibility crises in this compound studies?

- Methodological Answer : Publish negative results (e.g., failed syntheses, inactive analogs) in dedicated journals. Obtain ethical approval for biological assays involving human cell lines . Use platforms like Zenodo to share crystallographic data (CIF files) and reaction optimization trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.